molecular formula C19H22N2 B11950862 N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine CAS No. 122167-38-8

N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine

Cat. No.: B11950862
CAS No.: 122167-38-8
M. Wt: 278.4 g/mol
InChI Key: BODGKRNEHJKQCY-UHFFFAOYSA-N
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Description

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is an organic compound with the molecular formula C19H22N2 and a molecular weight of 278.401 g/mol . It is a derivative of phenylenediamine, characterized by the presence of cinnamylidene and diethyl groups attached to the nitrogen atoms of the 1,4-phenylenediamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine typically involves the condensation reaction between cinnamaldehyde and N,N’-diethyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:

Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamineN-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine\text{Cinnamaldehyde} + \text{N,N'-diethyl-1,4-phenylenediamine} \rightarrow \text{N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine} Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamine→N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its solubility and reactivity compared to its dimethyl and phenyl analogs.

Properties

CAS No.

122167-38-8

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

4-(cinnamylideneamino)-N,N-diethylaniline

InChI

InChI=1S/C19H22N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3

InChI Key

BODGKRNEHJKQCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2

Origin of Product

United States

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